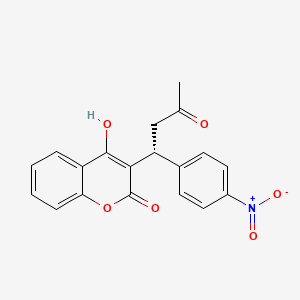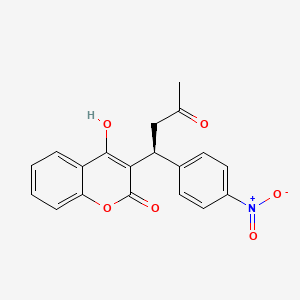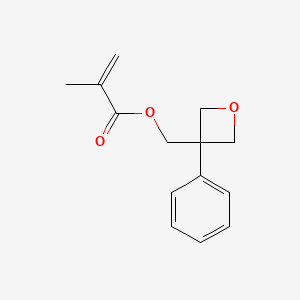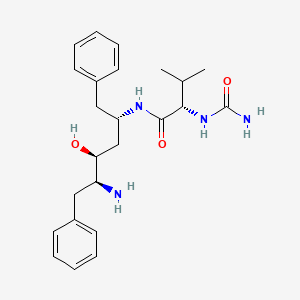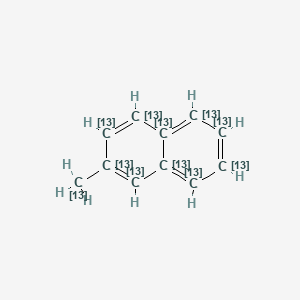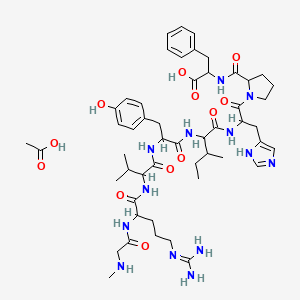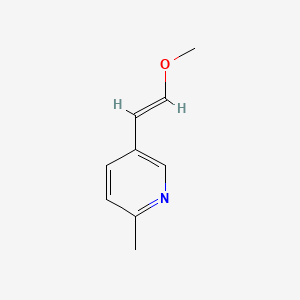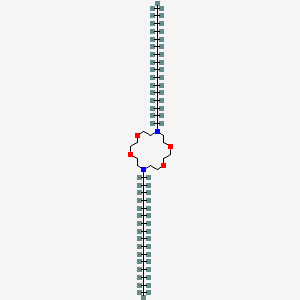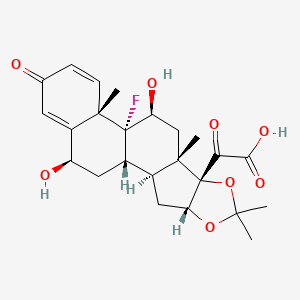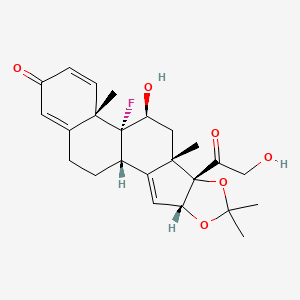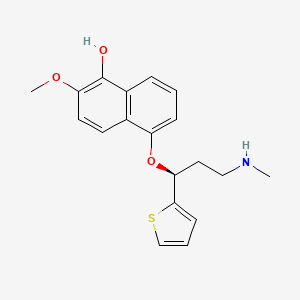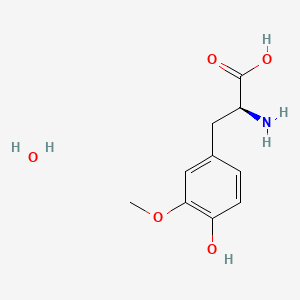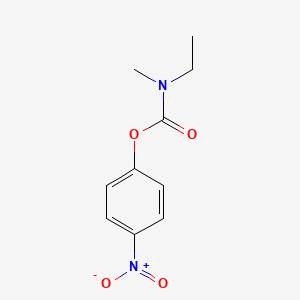
4-Nitrophenyl ethyl(methyl)carbamate
Übersicht
Beschreibung
4-Nitrophenyl ethyl(methyl)carbamate is a chemical compound with the linear formula C10H12N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, can be synthesized through a simple nucleophilic substitution reaction . This involves using different acyclic and cyclic amines at temperatures between 10–40 °C for 1–2 hours with constant stirring in the presence of a base .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl ethyl(methyl)carbamate is characterized by a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, are widely utilized in medicinal chemistry. They are often designed to make drug–target interactions through their carbamate moiety . Carbamates also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups : N-Methyl-N-(o-nitrophenyl)carbamates, closely related to 4-Nitrophenyl ethyl(methyl)carbamate, have been used as photoremovable alcohol protecting groups in organic synthesis. They offer high yield and clean deprotection when induced by photolysis in protic solvents (Loudwig & Goeldner, 2001).
Metabolism Studies : Research on N:N-Dimethyl- p -nitrophenyl carbamate, another closely related compound, has provided insights into its metabolism by enzyme systems in rat liver, which is crucial for understanding its potential toxicity and therapeutic applications (Hodgson & Casida, 1961).
Cancer Research : Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which are structurally similar, have shown potential in binding with cellular tubulin, blocking mitosis, and exhibiting cytotoxic activity against experimental neoplasms in mice. This suggests potential applications in developing anticancer agents (Temple, Rener, & Comber, 1989).
Enzyme Inhibition Studies : N-Butyl-N-methyl-4-nitrophenyl carbamate has been identified as a specific inhibitor for bile-salt-dependent lipases. Its inhibition properties have been used to study the enzyme's active site and mechanism of action (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).
Drug Development and Prodrug Research : 4-Nitrobenzyl carbamates are of interest as triggers for bioreductive drugs. They have been studied for their ability to release toxic amine-based toxins upon reduction, which is particularly relevant in the development of novel cancer therapies (Hay, Sykes, Denny, & O'Connor, 1999).
Synthetic Chemistry Applications : Simple and efficient methods have been developed for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates. These methods are significant for producing safer alternatives to highly toxic compounds used in industrial processes (Peterson, Houguang, & Ke, 2006).
Chemical Rearrangement Studies : Investigations into the phthalimidomethyl rearrangement have shed light on the behavior of N-(4-nitrophenyl)carbamates under specific conditions, contributing to the broader understanding of chemical rearrangements (Wilshire, 1990).
Enzymatic Systems in Metabolism : The metabolism of ethyl carbamate and its inhibition by various compounds has been explored, providing insights into the enzymatic systems involved in its metabolism (Yamamoto, Pierce, Hurst, Chen, & Waddell, 1990).
Zukünftige Richtungen
Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Therefore, they could stand as the base for the discovery of new generation of antimicrobial and antioxidant agents .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXHDTIKCTZVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675893 | |
| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl ethyl(methyl)carbamate | |
CAS RN |
90870-20-5 | |
| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)
